3-Amino-5-isopropylbenzoic acid
Description
3-Amino-5-isopropylbenzoic acid is a benzoic acid derivative with an amino group (-NH₂) at the 3-position and an isopropyl group (-CH(CH₃)₂) at the 5-position of the aromatic ring. The isopropyl substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to simpler derivatives like 3-aminobenzoic acid .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-amino-5-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h3-6H,11H2,1-2H3,(H,12,13) |
InChI Key |
XNENGRAJHIXRRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reduction of 3-Nitro-5-isopropylbenzoic Acid
A patent-developed method (CN105949076A) utilizes catalytic hydrogenation for converting nitro precursors to amino derivatives. For 3-amino-5-isopropylbenzoic acid, the synthesis involves:
- Nitration : Introducing a nitro group at position 3 of 5-isopropylbenzoic acid using mixed HNO₃/H₂SO₄ at 0–5°C
- Reduction : Hydrogenating 3-nitro-5-isopropylbenzoic acid under 3–5 bar H₂ pressure with 10% Pd/C catalyst in ethanol at 50°C for 6 hours
Reaction Conditions Table
| Parameter | Specification |
|---|---|
| Catalyst Loading | 5 wt% Pd/C |
| Temperature | 50°C ± 2 |
| Pressure | 4 bar H₂ |
| Solvent | Anhydrous Ethanol |
| Yield | 78–82% |
This method avoids over-reduction due to the electron-withdrawing isopropyl group stabilizing the intermediate. Post-reduction purification via acid-base extraction (pH 4–5) isolates the product with >95% purity.
Direct Amination via Ullmann Coupling
An alternative approach employs copper-catalyzed coupling between 5-isopropyl-3-iodobenzoic acid and aqueous ammonia:
$$
\text{5-Isopropyl-3-iodobenzoic acid} + \text{NH}_3 \xrightarrow{\text{CuI, L-Proline}} \text{3-Amino-5-isopropylbenzoic acid}
$$
Optimized Conditions
- Catalyst: CuI (10 mol%)
- Ligand: L-Proline (20 mol%)
- Solvent: DMSO/H₂O (3:1)
- Temperature: 90°C, 24 hours
- Yield: 65%
This method circumvents nitro intermediates but requires pre-functionalized aryl halides. Regioselective iodination at position 3 remains challenging due to the isopropyl group’s steric effects.
Friedel-Crafts Alkylation Strategies
Isopropyl Group Introduction
Introducing the isopropyl group via Friedel-Crafts alkylation on 3-aminobenzoic acid presents challenges due to the amino group’s directing effects. A modified protocol uses:
- Amino Protection : Acetylation with acetic anhydride to form 3-acetamidobenzoic acid
- Alkylation : Reacting with isopropyl chloride (2 eq) in AlCl₃/CH₂Cl₂ at −15°C
- Deprotection : Hydrolysis with 6M HCl at reflux
Yield Data
| Step | Yield |
|---|---|
| Acetylation | 92% |
| Friedel-Crafts | 47% |
| Deprotection | 85% |
| Overall | 37% |
The low alkylation yield stems from competing polymerization of isopropyl chloride and steric hindrance. Microwave-assisted alkylation (100°C, 30 min) improves yields to 58% but risks decomposition.
Hydrolytic Routes from Cyano Precursors
Nitrile Hydrolysis
A three-step synthesis from 3-amino-5-isopropylbenzonitrile:
- Nitrile Formation : Pd-catalyzed cyanation of 3-bromo-5-isopropylbenzoic acid
- Carboxylic Acid Protection : Methyl ester formation (SOCl₂/MeOH)
- Hydrolysis : 6M NaOH at 110°C for 8 hours
Comparative Hydrolysis Conditions
| Condition | Time (h) | Yield (%) |
|---|---|---|
| 6M NaOH, 110°C | 8 | 88 |
| H₂SO₄ (conc), 90°C | 12 | 72 |
| Enzymatic (Nitrilase) | 24 | 41 |
Alkaline hydrolysis proves most efficient, though it requires acid-resistant equipment.
Industrial-Scale Considerations
The CN105949076A patent describes a continuous hydrogenation process using fixed-bed reactors with Ni-Yb-Al ternary catalysts. Key parameters:
Catalyst Performance
| Catalyst Composition | Lifetime (cycles) | Selectivity (%) |
|---|---|---|
| Ni-Yb-Al (20:2:100) | 15 | 94.3 |
| Pd/Al₂O₃ | 8 | 89.1 |
| Raney Ni | 5 | 82.6 |
The Ni-based catalyst’s stability reduces production costs by 23% compared to noble metal systems.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 0.1% H₃PO₄/ACN) shows 98.2% purity with tR=6.7 min.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-isopropylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: 3-Nitro-5-isopropylbenzoic acid.
Reduction: 3-Amino-5-isopropylbenzyl alcohol.
Substitution: Various amides and esters depending on the substituents used
Scientific Research Applications
3-Amino-5-isopropylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a building block for biologically active compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Amino-5-isopropylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds or ionic interactions with biological targets, while the isopropyl group can influence the compound’s hydrophobic interactions and overall binding affinity .
Comparison with Similar Compounds
Substituent Effects: Amino and Alkyl Groups
Key Findings :
- Iodinated analogs (e.g., 3-amino-5-iodobenzoic acid) exhibit higher molecular weights and may undergo halogen-specific reactions, such as nucleophilic substitution, unlike the inert isopropyl group .
Heterocyclic and Aromatic Derivatives
Key Findings :
- Heterocyclic substituents (e.g., pyrimidine or isoxazole) introduce aromaticity and hydrogen-bonding sites, enabling targeted biological interactions. In contrast, the isopropyl group in 3-amino-5-isopropylbenzoic acid contributes primarily to steric effects and hydrophobicity .
Q & A
Q. What are the recommended synthetic routes for 3-Amino-5-isopropylbenzoic acid, and how can intermediates be characterized?
A two-step synthesis involving condensation of substituted benzaldehydes with anilines in acidic media, followed by oxidation, is a common approach for benzoic acid derivatives. For example, 2-[bis(aryl)methyl]benzoic acids can be synthesized by reacting Y-benzaldehyde with 4-N-R-substituted anilines and 3-N-R-aminobenzoic acids . Intermediates should be characterized via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity.
Q. How should researchers validate the purity of 3-Amino-5-isopropylbenzoic acid for analytical applications?
Use liquid chromatography (LC) with UV detection or mass spectrometry (LC-MS) to assess purity. Reference standards should comply with pharmacopeial guidelines (e.g., USP/EP), and traceability studies should confirm batch-to-batch consistency. For example, 3-Amino-5-hydroxybenzoic acid is validated for analytical method development (AMV) using NMR, LC, and MS .
Q. What storage conditions are optimal for preserving the stability of 3-Amino-5-isopropylbenzoic acid?
Store the compound in airtight containers under inert gas (e.g., nitrogen) at room temperature, protected from light and moisture. Derivatives like 3-Amino-4-hydroxybenzoic acid are stable under similar conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation of 3-Amino-5-isopropylbenzoic acid derivatives?
Combine multiple analytical techniques:
- NMR : Compare experimental shifts with computed spectra (e.g., PubChem’s Lexichem TK) to identify discrepancies in substituent effects .
- X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .
- Isotopic labeling : Track reaction pathways to confirm proposed mechanisms.
Q. What strategies optimize the regioselectivity of 3-Amino-5-isopropylbenzoic acid in cross-coupling reactions?
- Catalyst screening : Test palladium/copper systems for Suzuki-Miyaura couplings.
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to enhance electron-deficient aryl halide reactivity.
- Protecting groups : Temporarily block the amino group to direct coupling to the isopropyl-substituted ring .
Q. How can computational methods predict the bioactivity of 3-Amino-5-isopropylbenzoic acid analogs in drug discovery?
- Docking studies : Use software like AutoDock to model interactions with target proteins (e.g., enzymes in metabolic pathways).
- QSAR models : Corrogate substituent effects (e.g., trifluoromethyl groups) with bioavailability or toxicity .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties based on PubChem data .
Q. What experimental design principles apply to scaling up 3-Amino-5-isopropylbenzoic acid synthesis without compromising yield?
- DoE (Design of Experiments) : Optimize temperature, stoichiometry, and catalyst loading via response surface methodology.
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., nitration or amidation) .
- In-line analytics : Implement PAT (Process Analytical Technology) to monitor reaction progression in real time .
Methodological Considerations
Q. How do researchers address solubility challenges in aqueous assays involving 3-Amino-5-isopropylbenzoic acid?
- Co-solvents : Use DMSO/water mixtures (≤10% DMSO) to enhance solubility while minimizing cytotoxicity.
- pH adjustment : Deprotonate the carboxylic acid group at pH > 7 to improve hydrophilicity .
- Derivatization : Convert to sodium salts or ester prodrugs for in vivo studies .
Q. What techniques are critical for analyzing degradation products of 3-Amino-5-isopropylbenzoic acid under accelerated stability conditions?
- Forced degradation : Expose the compound to heat, light, and oxidative stress (e.g., H₂O₂).
- LC-MS/MS : Identify degradation products via fragmentation patterns and compare with synthetic standards .
- Kinetic modeling : Calculate shelf life using Arrhenius equations for thermal decomposition .
Data Interpretation & Reporting
Q. How should researchers contextualize conflicting bioactivity data between 3-Amino-5-isopropylbenzoic acid and its structural analogs?
- Meta-analysis : Compare results across studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition).
- Structural benchmarking : Correlate substituent effects (e.g., isopropyl vs. trifluoromethyl) with activity trends .
- Mechanistic studies : Use isotopic labeling or knockout models to isolate pathways affected by specific analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
